Sodium dipentyldithiocarbamate
Overview
Description
Sodium dipentyldithiocarbamate is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms bonded to a carbon atom, which is also bonded to a nitrogen atom. This compound is widely used in various industrial applications due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dipentyldithiocarbamate is typically synthesized by reacting carbon disulfide with a secondary amine, such as dipentylamine, in the presence of a strong base like sodium hydroxide. The reaction proceeds as follows:
CS2+HN(C5H11)2+NaOH→NaS2CN(C5H11)2+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of carbon disulfide to a solution of dipentylamine and sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sodium dipentyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated dithiocarbamates.
Scientific Research Applications
Sodium dipentyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the removal of heavy metals from solutions.
Biology: It is employed in the study of metal ion interactions with biological molecules.
Industry: It is used in the rubber industry as a vulcanization accelerator and in the treatment of industrial wastewater to precipitate heavy metals.
Mechanism of Action
The mechanism of action of sodium dipentyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group act as ligands, binding to metal ions and forming chelates. This interaction can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from solutions.
Comparison with Similar Compounds
- Sodium dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Sodium dibutyldithiocarbamate
Comparison: Sodium dipentyldithiocarbamate is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong metal chelation and stability under various conditions.
Properties
IUPAC Name |
sodium;N,N-dipentylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NS2.Na/c1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h3-10H2,1-2H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJEMMXXKPJTE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NNaS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186488 | |
Record name | Sodium dipentyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32810-58-5 | |
Record name | Sodium dipentyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032810585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dipentyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dipentyldithiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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